Calcium dobesilate

Catalog No.
S197444
CAS No.
20123-80-2
M.F
C6H6CaO5S
M. Wt
230.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium dobesilate

CAS Number

20123-80-2

Product Name

Calcium dobesilate

IUPAC Name

calcium;2,5-dihydroxybenzenesulfonate

Molecular Formula

C6H6CaO5S

Molecular Weight

230.25 g/mol

InChI

InChI=1S/C6H6O5S.Ca/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

MVEKZZYTDBDHRF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Synonyms

2,5 Dihydroxybenzenesulfonate, 2,5 Dihydroxybenzenesulfonic Acid, 2,5-Dihydroxybenzenesulfonate, 2,5-Dihydroxybenzenesulfonic Acid, Calcium Dobesilate, Calcium Dobesilate (1:1), Calcium Dobesilate Monoammonium Salt, Calcium Dobesilate Monopotassium Salt, Calcium, Dobesilate, Dexium, Dobesilate Calcium, Dobesilate, Calcium, Dobica, Doxium

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Ca]

The exact mass of the compound Calcium dobesilate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

COVID-19 Treatment

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Chronic Venous Insufficiency Treatment

Hemorrhoidal Disease Treatment

Varicose Veins Treatment

Calcium dobesilate is a synthetic molecule classified as a vasoprotective agent []. It's the calcium salt of dobesilic acid, meaning it combines calcium (Ca) with dobesilic acid. The compound has gained significance in scientific research for its potential to improve microvascular circulation and capillary integrity [].


Molecular Structure Analysis

The structure of calcium dobesilate features a central benzene ring with two hydroxyl groups (OH) attached at positions 2 and 5. A sulfonate group (SO3-) is linked to the benzene ring at position 1. The calcium cation (Ca2+) interacts with the two negatively charged sulfate groups, forming a salt [].

A key feature of this structure is the presence of charged groups (sulfate and calcium) that can interact with other molecules, potentially influencing its biological effects [].


Physical And Chemical Properties Analysis

  • Appearance: White or almost white crystalline powder [].
  • Solubility: Soluble in water [].
  • Melting point: No data available.
  • Boiling point: No data available.

The exact mechanism by which calcium dobesilate exerts its effects is still under investigation []. However, research suggests it might act through several pathways:

  • Decreased Capillary Permeability: Calcium dobesilate might stabilize the endothelial cells lining the capillaries, reducing leakage and improving microvascular integrity [, ].
  • Improved Blood Flow: The compound might influence blood viscosity and platelet aggregation, potentially promoting better blood flow.
  • Nitric Oxide Production: Recent studies suggest calcium dobesilate might increase the production of nitric oxide, a molecule that relaxes blood vessels and improves circulation.

Calcium dobesilate is generally considered well-tolerated, with a low incidence of side effects []. Common side effects reported include nausea, diarrhea, and stomach upset [].

More serious adverse effects like agranulocytosis (a severe decrease in white blood cells) have been rarely reported, requiring further investigation [].

Please Note:

  • The information provided is based on current scientific research and may change as new findings emerge.
  • This analysis is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional before using calcium dobesilate or any other medication.

IUPAC Nomenclature and Alternative Designations

Calcium dobesilate possesses a comprehensive nomenclature system reflecting its chemical structure and regulatory classifications. The primary IUPAC nomenclature designates this compound as calcium bis(2,5-dihydroxybenzenesulfonate) [1] [2], while an alternative IUPAC designation is calcium 2,5-dihydroxybenzenesulfonate [3]. The systematic name reflects the compound's constitution as the calcium salt of 2,5-dihydroxybenzenesulfonic acid, with two dobesilic acid moieties coordinated to a single calcium ion in a 2:1 stoichiometric ratio [2] [4].

Additional systematic designations include benzenesulfonic acid, 2,5-dihydroxy-, calcium salt (2:1) [2] [5], which explicitly indicates the structural relationship and stoichiometry. The compound is also referenced as hydroquinone calcium sulfonate [2] [5], emphasizing the hydroquinone-derived aromatic core structure. International nomenclature variations include the French designation bis(2,5-dihydroxybenzènesulfonate) de calcium and the German calciumbis(2,5-dihydroxybenzolsulfonat) [1].

Trade names and commercial designations encompass Doxium, Dexium, and Dobesilate calcium [1] [6] [7] [8]. The pharmaceutical industry utilizes various international non-proprietary names including calcii dobesilas (Latin), dobesilato de calcio (Spanish), and dobésilate de calcium (French) [1].

Registry Numbers and Chemical Identifiers

The compound maintains comprehensive registry documentation across multiple international databases. The primary Chemical Abstracts Service (CAS) Registry Number is 20123-80-2 [2] [5], establishing its definitive chemical identity. The hydrated form, specifically the monohydrate, carries the distinct CAS number 117552-78-0 [9] [6] [10].

European regulatory identification employs the European Community (EC) Number 243-531-5 [11] [7] [12], while the United States Food and Drug Administration assigns the Unique Ingredient Identifier (UNII) 5921X1560Q [11] [4]. Additional database identifiers include the Chemical Entities of Biological Interest (ChEMBL) designation CHEMBL2106191 [11] and the Kyoto Encyclopedia of Genes and Genomes (KEGG) identifier D07427 [11] [13].

Structural database registrations include the Molecular Design Limited (MDL) number MFCD00867249 [4] [7] [10] and the Reaxys Registry Number 3639290 [10]. The compound's InChI (International Chemical Identifier) is documented as InChI=1S/2C6H6O5S.Ca/c27-4-1-2-5(8)6(3-4)12(9,10)11;/h21-3,7-8H,(H,9,10,11);/q;;+2/p-2 [2] [5] [7], with the corresponding InChIKey QGNBTYAQAPLTMX-UHFFFAOYSA-L [4] [7] [12].

The Simplified Molecular Input Line Entry System (SMILES) representation is O=S(C1=CC(O)=CC=C1O)([O-])=O.O=S(C2=CC(O)=CC=C2O)([O-])=O.[Ca+2] [14] [15], providing a computational representation of the molecular structure.

Molecular Structure

Molecular Formula and Weight

Calcium dobesilate exhibits distinct molecular characteristics depending on its hydration state. The anhydrous form possesses the molecular formula C₁₂H₁₀CaO₁₀S₂ [1] [2] [11] [4], corresponding to a molecular weight of 418.40 g/mol [4] [7] [16]. The monohydrate form, which represents the pharmaceutical standard, has the molecular formula C₁₂H₁₂CaO₁₁S₂ [17] [10] with a molecular weight of 436.4 g/mol [9] [17] [18].

Elemental composition analysis reveals the following percentages for the anhydrous form: carbon 34.45%, hydrogen 2.41%, calcium 9.58%, oxygen 38.24%, and sulfur 15.33% [4] [8]. This composition reflects the compound's structure comprising two aromatic sulfonate moieties coordinated to a central calcium ion.

The molecular architecture consists of two identical 2,5-dihydroxybenzenesulfonate anions, each containing a benzene ring substituted with hydroxyl groups at positions 2 and 5, and a sulfonate group at position 1. These anions coordinate with a divalent calcium cation through ionic bonding interactions [2] [5] [6].

2D and 3D Structural Configurations

The two-dimensional structural representation demonstrates the compound's symmetric architecture, featuring two identical aromatic rings each bearing two hydroxyl substituents and one sulfonate group. The hydroxyl groups occupy the 2 and 5 positions relative to the sulfonate functionality, creating a specific substitution pattern that influences the compound's physicochemical properties [9] [11] [17].

Three-dimensional molecular modeling reveals the spatial arrangement of the calcium dobesilate structure, where the calcium ion occupies a central coordination position surrounded by the electronegative oxygen atoms from the sulfonate groups of the two dobesilic acid moieties. This coordination geometry facilitates the formation of the ionic crystal lattice structure characteristic of the solid compound [9] [17].

The aromatic rings maintain planarity, while the sulfonate groups exhibit tetrahedral geometry around the sulfur centers. The hydroxyl groups contribute to intermolecular hydrogen bonding, which plays a crucial role in determining the compound's crystal packing and physical properties [19] [20].

Crystallographic Analysis

Calcium dobesilate demonstrates polymorphic behavior, existing in multiple hydrated forms with distinct crystallographic characteristics. Research has identified the existence of both monohydrate and dihydrate forms, each exhibiting unique crystal structures and transformation relationships [19]. The monohydrate represents the medicinally active form, while the dihydrate serves as an intermediate in purification processes [19].

Crystallographic studies reveal that transformation between the dihydrate and monohydrate forms occurs exclusively through solution-mediated transformation mechanisms in ethanol or isopropanol solvents [19]. This transformation process is critical for pharmaceutical manufacturing, as it enables the production of the desired monohydrate form while maintaining purity standards [19].

The compound crystallizes in a specific space group arrangement, though detailed unit cell parameters for pure calcium dobesilate have not been extensively documented in the available literature. However, related crystallographic studies of dobesilate-containing multicomponent crystals provide insight into the hydrogen bonding patterns and supramolecular assembly characteristics [21].

X-ray diffraction analysis confirms the crystalline nature of calcium dobesilate, with the compound forming well-defined crystal lattices stabilized by ionic interactions between calcium cations and sulfonate anions, supplemented by hydrogen bonding networks involving the hydroxyl groups [19] [8] [10].

Physical Properties

Appearance and Organoleptic Characteristics

Calcium dobesilate presents as white to beige crystalline powder [7] [12] [8] [10], exhibiting characteristic organoleptic properties that facilitate identification. The compound appears as powdery crystals when recrystallized from water [8], demonstrating a uniform particulate morphology suitable for pharmaceutical applications.

The compound is odorless [7] [12], contributing to its acceptability in oral pharmaceutical formulations. Taste evaluation reveals a bitter characteristic [7] [12], which necessitates appropriate formulation strategies in pharmaceutical preparations to mask this undesirable sensory attribute.

A notable physical characteristic is the compound's color instability upon air exposure. Fresh calcium dobesilate exhibits a white to pale beige coloration, but deepens to pink upon exposure to air [8] [16], indicating susceptibility to oxidative processes. This color change serves as a visual indicator of potential degradation and emphasizes the importance of proper storage conditions [7] [12].

Melting Point and Thermal Stability

Thermal analysis reveals that calcium dobesilate exhibits decomposition above 300°C without a distinct melting point [2] [5] [7] [12] [8] [16]. The compound undergoes thermal decomposition rather than conventional melting, with the decomposition temperature consistently reported as >300°C (decomposes) [2] [5] [8].

This thermal behavior indicates strong intermolecular interactions within the crystal lattice, requiring substantial energy input to disrupt the ionic bonding between calcium cations and sulfonate anions. The decomposition process likely involves the breakdown of the sulfonate groups and dehydration reactions, consistent with the compound's hydrated nature [19].

Thermal stability studies demonstrate that the compound maintains structural integrity under normal storage and handling conditions but becomes unstable at elevated temperatures. This thermal profile has practical implications for pharmaceutical processing, requiring temperature-controlled conditions during manufacturing operations [22] [23].

Hygroscopic Properties

Calcium dobesilate exhibits pronounced hygroscopic characteristics [3] [7] [12] [16], readily absorbing moisture from the atmospheric environment. This property significantly influences storage requirements and pharmaceutical formulation strategies, necessitating protection from humidity during handling and storage operations.

The hygroscopic nature contributes to the compound's ability to form stable hydrated forms, particularly the monohydrate, which represents the standard pharmaceutical grade [19] [10]. Water content in the monohydrate form typically ranges from 3.0 to 7.0% [10], reflecting the equilibrium moisture content under standard atmospheric conditions.

The compound's hygroscopic behavior requires specific storage conditions, with recommended storage under inert atmosphere at room temperature [7] [12] [10]. This requirement emphasizes the importance of moisture control in maintaining product stability and preventing degradation processes that may be facilitated by water absorption [3] [19].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

229.9561853 g/mol

Monoisotopic Mass

229.9561853 g/mol

Heavy Atom Count

13

UNII

5921X1560Q

Related CAS

21799-87-1 (mono-potassium salt)
88-46-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hemostatics

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BX - Other sclerosing agents
C05BX01 - Calcium dobesilate

Pictograms

Irritant

Irritant

Other CAS

20123-80-2

Wikipedia

Calcium_dobesilate
2α-Mannobiose

Dates

Last modified: 08-15-2023

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